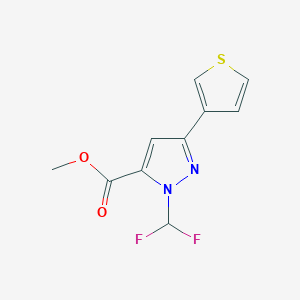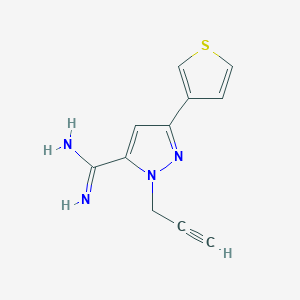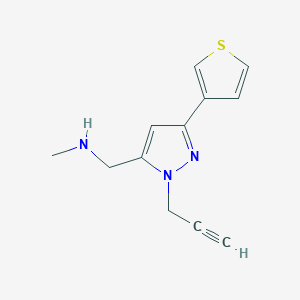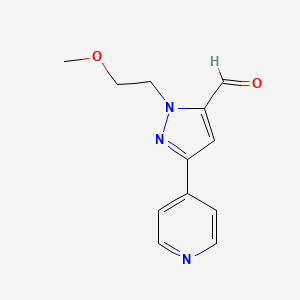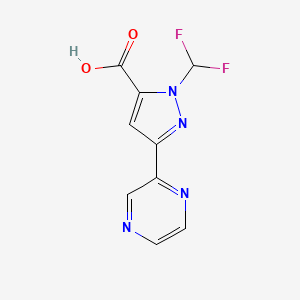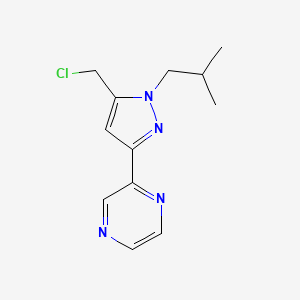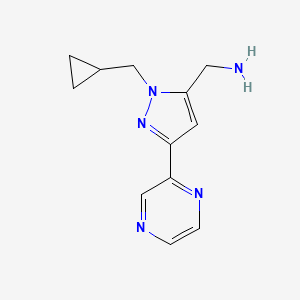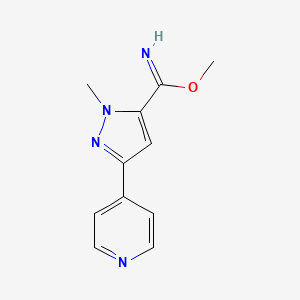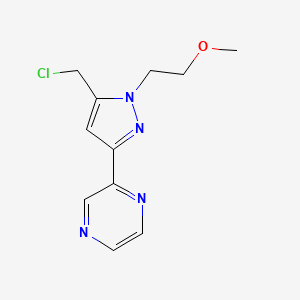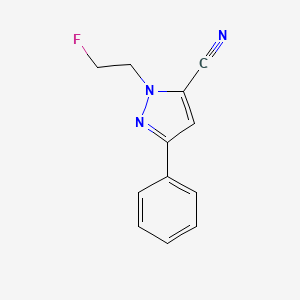
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrazole ring at its core, with a phenyl group attached at the 3-position, a fluoroethyl group at the 1-position, and a carbonitrile group at the 5-position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluoroethyl group could increase the compound’s stability and lipophilicity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Radiotracer Development
In medicinal chemistry, this compound has shown promise as a radiotracer for imaging σ (1) receptors in the central nervous system . The (2-fluoroethyl) derivative exhibits subnanomolar σ (1) affinity and exceptional selectivity over the σ (2) subtype, making it a strong candidate for non-invasive imaging techniques like positron emission tomography (PET) .
Agriculture: FGFR Kinase Inhibitors
In the agricultural sector, derivatives of this compound have been explored as FGFR kinase inhibitors . These inhibitors play a crucial role in controlling various plant growth processes, potentially leading to the development of herbicides that target specific pathways without affecting non-target species .
Material Science: Electrolyte Solvation Structures
Material scientists have investigated the use of fluorinated compounds, including those similar to 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, in developing electrolyte solvation structures for lithium metal batteries . These structures are critical for enhancing battery performance and stability .
Environmental Science: PFAS Hazardous Substance Designation
Environmental science research has focused on the broader family of per- and polyfluoroalkyl substances (PFAS) , to which this compound is related. The designation of certain PFAS chemicals as hazardous substances under environmental regulations highlights the importance of understanding the environmental impact and degradation pathways of such compounds .
Analytical Chemistry: Fluorinated Building Blocks
Analytical chemists utilize fluorinated compounds as building blocks in various organic transformations. The unique properties of fluorinated groups, such as those in 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile, are leveraged to synthesize complex molecules with high precision and specificity .
Biochemistry: Protein Conformational Studies
In biochemistry, fluorinated amino acids derived from this compound have been used as 19F NMR probes to monitor protein conformational equilibria . The fluorine atom’s sensitivity to its environment makes it an excellent tool for studying protein folding and dynamics .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSCKNUEEDNIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



